Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core, substituted with various functional groups such as methoxyphenyl, trimethyl, and ethyl ester. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
The synthesis of Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The initial step involves the condensation of appropriate aldehydes and ketones with urea or thiourea to form the pyrimidine ring.
Substitution Reactions: The pyrimidine core is then subjected to various substitution reactions to introduce the methoxyphenyl and trimethyl groups.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Chemical Reactions Analysis
Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles replace the methoxy group under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a neuroprotective and anti-neuroinflammatory agent. Studies have shown its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells.
Pharmacology: The compound is explored for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Biological Research: It is used in studies related to neurodegenerative diseases, ischemic stroke, and traumatic brain injury due to its neuroprotective properties.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves multiple pathways:
Comparison with Similar Compounds
Similar compounds to Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate include:
Thiazolopyrimidine Derivatives: These compounds also exhibit neuroprotective and anti-inflammatory properties.
Triazole-Pyrimidine Hybrids: These hybrids are studied for their potential neuroprotective and anti-neuroinflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct pharmacological profile.
Properties
Molecular Formula |
C20H21N3O5 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C20H21N3O5/c1-6-28-19(25)14-11(2)21-17-16(18(24)23(4)20(26)22(17)3)15(14)12-7-9-13(27-5)10-8-12/h7-10H,6H2,1-5H3 |
InChI Key |
MNFOGYAQMKAYEN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)OC)C(=O)N(C(=O)N2C)C)C |
Origin of Product |
United States |
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